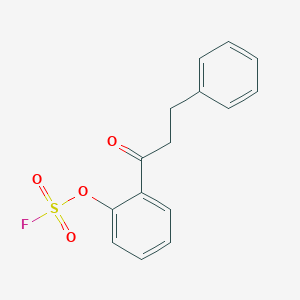
Phosphorthioessigsäure, Trinatriumsalz, Dodecahydrat (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, trisodium salt, dodecahydrate (9CI) is a chemical compound with the molecular formula Na₃PO₃S·12H₂O. It is commonly known as sodium thiophosphate dodecahydrate. This compound is characterized by its high solubility in warm water and its crystalline form. It is used in various industrial and scientific applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
-
Method 1:
Reactants: Phosphorothioic chloride (PSCl₃) and sodium hydroxide (NaOH).
Procedure: 70 grams of phosphorothioic chloride is added to a solution of 120 grams of sodium hydroxide dissolved in 400 milliliters of water. The mixture is heated under reflux until the phosphorothioic chloride is completely dissolved. The solution is then cooled, and 100 milliliters of ethanol is added. The mixture is further cooled using ice, resulting in the precipitation of crude product.
-
Method 2:
Reactants: Phosphorus pentoxide (P₂O₅) and sodium hydroxide (NaOH).
Procedure: 100 grams of phosphorus pentoxide is gradually added to a solution of 100 grams of sodium hydroxide dissolved in 500 milliliters of water, maintaining the reaction temperature below 50°C. The reaction mixture is filtered, and 200 milliliters of ethanol is added to the filtrate. The mixture is cooled using ice, and the precipitated salt is filtered and washed with ethanol. The crude product is dissolved in 700 milliliters of water, heated to 70°C, and then cooled to 60°C.
-
Method 3:
Types of Reactions:
Oxidation: Sodium thiophosphate can undergo oxidation reactions, forming various oxidation products depending on the conditions.
Reduction: It can also participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: Sodium thiophosphate can undergo substitution reactions where the thiophosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols.
Major Products:
- The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates, while reduction may produce phosphines.
Chemistry:
- Used as a reagent in various chemical syntheses and reactions.
- Acts as a precursor for the synthesis of other phosphorus-containing compounds.
Biology:
- Investigated for its potential use in biochemical assays and as a component in buffer solutions.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs that target phosphorus metabolism.
Industry:
- Utilized in the production of flame retardants, fertilizers, and other industrial chemicals.
Wissenschaftliche Forschungsanwendungen
Diese Anwendungen unterstreichen die Vielseitigkeit von Natriumthiophosphat in verschiedenen wissenschaftlichen Kontexten. Forscher untersuchen weiterhin seine Eigenschaften und potenziellen neuartigen Anwendungen. Wenn Sie weitere Details benötigen oder weitere Fragen haben, zögern Sie bitte nicht zu fragen! 🌟
Weitere Informationen finden Sie im ChemicalBook-Eintrag zu Natriumthiophosphat . Darüber hinaus ist es bei CymitQuimica erhältlich und FujiFilm Wako Pure Chemical Corporation .
Wirkmechanismus
The mechanism of action of phosphorothioic acid, trisodium salt, dodecahydrate involves its ability to donate or accept phosphorus and sulfur atoms in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, influencing biochemical pathways related to phosphorus and sulfur metabolism.
Vergleich Mit ähnlichen Verbindungen
Sodium Phosphate (Na₃PO₄): Similar in structure but lacks the sulfur atom.
Sodium Sulfate (Na₂SO₄): Contains sulfur but lacks the phosphorus atom.
Sodium Thiosulfate (Na₂S₂O₃): Contains sulfur but has a different oxidation state and lacks phosphorus.
Uniqueness:
- Phosphorothioic acid, trisodium salt, dodecahydrate is unique due to the presence of both phosphorus and sulfur atoms in its structure, allowing it to participate in a wide range of chemical reactions that are not possible with compounds containing only one of these elements.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Phosphorothioic acid, trisodium salt, dodecahydrate (9CI) involves the reaction of phosphorus pentasulfide with sodium hydroxide followed by neutralization with hydrochloric acid and precipitation with sodium chloride.", "Starting Materials": [ "Phosphorus pentasulfide", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "1. Phosphorus pentasulfide is added to a solution of sodium hydroxide in water.", "2. The mixture is heated and stirred until the phosphorus pentasulfide dissolves completely.", "3. The resulting solution is then neutralized with hydrochloric acid to form phosphoric acid and sodium chloride.", "4. The solution is then cooled and filtered to remove any solid impurities.", "5. The filtrate is then treated with excess sodium chloride to precipitate the trisodium salt of phosphorothioic acid.", "6. The precipitate is collected by filtration and washed with water to remove any remaining impurities.", "7. The product is then dried to obtain the dodecahydrate form of the trisodium salt of phosphorothioic acid." ] } | |
CAS-Nummer |
51674-17-0 |
Molekularformel |
H5NaO4PS |
Molekulargewicht |
155.06 |
InChI |
InChI=1S/Na.H3O3PS.H2O/c;1-4(2,3)5;/h;(H3,1,2,3,5);1H2 |
InChI-Schlüssel |
BBHHOEPBXMMGNW-UHFFFAOYSA-N |
SMILES |
O.OP(=S)(O)O.[Na] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


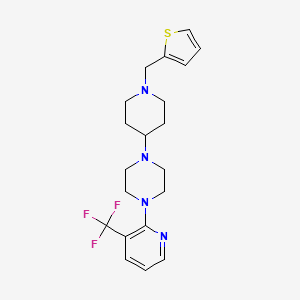

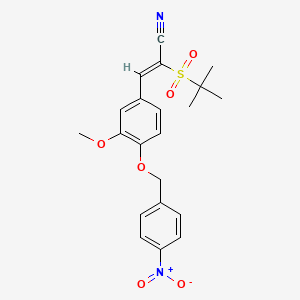
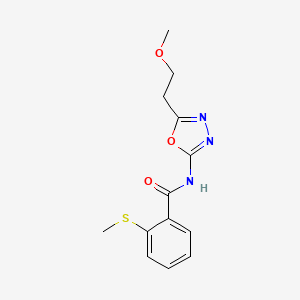
![1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2408703.png)
![N-(4-fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2408704.png)
![N-(4-(4-chlorophenoxy)phenyl)-2,5-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2408710.png)
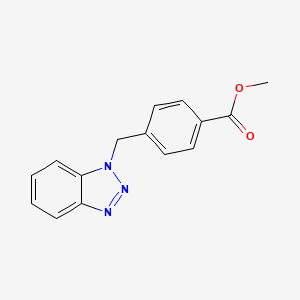
![3,4-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2408713.png)
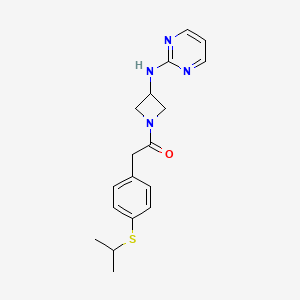
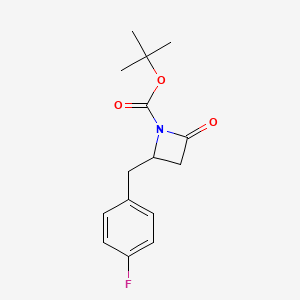
![2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide](/img/structure/B2408716.png)
![N-allylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2408717.png)
